2-azido-N-methyl-N-phenylacetamide
Overview
Description
2-azido-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C9H10N4O. It is characterized by the presence of an azido group (-N3) attached to the nitrogen atom of the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-methyl-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with sodium azide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water under reflux conditions. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Catalysts such as copper(I) are often used.
Reduction Reactions: Reducing agents like hydrogen gas or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include substituted acetamides.
Cycloaddition Reactions: Products include triazoles.
Reduction Reactions: Products include amines.
Scientific Research Applications
2-azido-N-methyl-N-phenylacetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocycles, such as triazoles and tetrazoles.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Molecular Biology: It is employed in click chemistry for labeling and tracking biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-N-methyl-N-phenylacetamide largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring .
Comparison with Similar Compounds
Similar Compounds
2-azido-N-phenylacetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-N-phenylacetamide: Lacks the azido group.
2-azidoacetamide: Lacks the phenyl and methyl groups.
Uniqueness
2-azido-N-methyl-N-phenylacetamide is unique due to the presence of both the azido group and the N-methyl-N-phenylacetamide moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-azido-N-methyl-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZXRWIJVRCJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296257 | |
Record name | 2-Azido-N-methyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-54-6 | |
Record name | 2-Azido-N-methyl-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116433-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-methyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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